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Die Zuverlässigkeit von Gate-Dielektrika wird durch verschiedene physikalische Mechanismen

beeinträchtigt, die zu einer Verschlechterung und schließlich zum Ausfall des Bauteils führen

können. Das Verständnis dieser Mechanismen ist die Grundlage für die Entwicklung robuster

Testprotokolle und zuverlässiger Lebensdauervorhersagen.

Zeitabhängiger dielektrischer Durchbruch (Time-Dependent Dielectric Breakdown, TDDB):

Dies ist ein wesentlicher Ausfallmechanismus, bei dem das Gate-Oxid nach längerem

Betrieb bei relativ niedrigen elektrischen Feldern durchbricht.[1] Der Durchbruch wird durch

die Bildung eines leitenden Pfades durch das Oxid verursacht, der durch die Akkumulation

von Defekten entsteht, die durch elektrische Belastung erzeugt werden.[2][3]

Heißträgerinjektion (Hot Carrier Injection, HCI): Hochenergetische ("heiße") Elektronen oder

Löcher können in das Gate-Dielektrikum injiziert werden und dort Defekte erzeugen,

insbesondere an der Si/SiO2-Grenzfläche.[2] Dies führt zu einer Verschlechterung der

Transistorparameter wie der Schwellenspannung und des Transkonduktanz.

Negative Bias Temperature Instability (NBTI): Bei Anlegen einer negativen Spannung an das

Gate bei erhöhten Temperaturen kann es zu einer signifikanten Verschiebung der

Schwellenspannung kommen. Dieser Effekt ist besonders relevant in p-Kanal-MOSFETs und

wird durch die Erzeugung von Grenzflächenzuständen und eingefangenen Ladungen im

Dielektrikum verursacht.[4]

Stressinduzierter Leckstrom (Stress-Induced Leakage Current, SILC): Nach elektrischer

Belastung kann ein Anstieg des Leckstroms durch das Gate-Dielektrikum bei niedrigen
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Spannungen beobachtet werden. Dies ist auf die Bildung von Defekten im Oxid

zurückzuführen, die als "Sprungbretter" für das Tunneln von Ladungsträgern dienen.

Experimentelle Protokolle zur Evidenzsammlung
Eine systematische Bewertung der Zuverlässigkeit erfordert präzise und wiederholbare

experimentelle Messungen. Die folgenden Protokolle beschreiben die wichtigsten elektrischen

Charakterisierungstechniken zur Sammlung von "Evidenz" für den Zustand des Gate-

Dielektrikums.

Protokoll 1: Kapazitäts-Spannungs-Messung (C-V)
Ziel: Bestimmung der effektiven Oxiddicke (EOT), der Dotierungskonzentration des Substrats

und der Qualität der Grenzfläche zwischen Dielektrikum und Halbleiter.

Methodik:

Probenvorbereitung: Verwendung von MOS-Kondensator-Teststrukturen mit definierten

Gate-Flächen. Sicherstellung eines guten elektrischen Kontakts zum Gate und zum

Substrat.

Geräteeinrichtung: Anschluss der Teststruktur an ein Präzisions-LCR-Meter oder ein

Halbleiter-Charakterisierungssystem. Die Messung erfolgt typischerweise bei einer hohen

Frequenz (z. B. 1 MHz).

Messablauf:

Anlegen einer DC-Vorspannung an das Gate, die von der Akkumulation (z. B. negative

Spannung für p-Substrat) bis zur Inversion (positive Spannung für p-Substrat)

durchgefahren wird.[5]

Überlagerung eines kleinen AC-Signals (typischerweise 15-30 mV) mit der DC-

Vorspannung.

Messung der differentiellen Kapazität als Funktion der angelegten DC-Spannung.

Datenanalyse:
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Bestimmung der Oxidkapazität (C_ox) aus dem Akkumulationsbereich der C-V-Kurve.

Berechnung der effektiven Oxiddicke (EOT) unter Verwendung der Formel: EOT =

(ε_SiO2 * A) / C_ox, wobei ε_SiO2 die Permittivität von Siliziumdioxid und A die Gate-

Fläche ist.

Extraktion der Flachbandspannung (V_fb) und der Schwellenspannung (V_th).

Analyse der Form der C-V-Kurve im Verarmungsbereich zur Bestimmung der Dichte der

Grenzflächenzustände (D_it).

Protokoll 2: Strom-Spannungs-Messung (I-V)
Ziel: Charakterisierung des Leckstroms durch das Gate-Dielektrikum und Bestimmung der

Durchbruchspannung.

Methodik:

Probenvorbereitung: Verwendung von MOS-Kondensator- oder Transistor-Teststrukturen.

Geräteeinrichtung: Anschluss der Teststruktur an ein Halbleiter-Parametersystem oder eine

Source-Measure Unit (SMU).

Messablauf (Spannungsrampe):

Anlegen einer schrittweise ansteigenden Spannung an das Gate (V-Ramp-Test).[6]

Messung des resultierenden Stroms durch das Dielektrikum bei jedem Spannungsschritt.

Die Rampe wird fortgesetzt, bis ein abrupter Anstieg des Stroms den dielektrischen

Durchbruch anzeigt.

Datenanalyse:

Darstellung des Leckstroms (oder der Leckstromdichte J = I/A) als Funktion der

Gatespannung in einer logarithmischen Skala.
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Identifizierung verschiedener Leitungsmechanismen (z. B. Fowler-Nordheim-Tunneln,

Direktes Tunneln) durch Analyse der Kurvenform.

Bestimmung der Durchbruchspannung (V_bd) als die Spannung, bei der der Strom einen

vordefinierten Schwellenwert überschreitet oder ein plötzlicher Anstieg auftritt.

Protokoll 3: Zeitabhängiger dielektrischer Durchbruch
(TDDB)
Ziel: Beschleunigte Alterung des Dielektrikums zur Vorhersage seiner Lebensdauer unter

normalen Betriebsbedingungen.

Methodik:

Probenvorbereitung: Verwendung einer statistisch signifikanten Anzahl von identischen

Teststrukturen.

Geräteeinrichtung: Anschluss an ein Zuverlässigkeitstestsystem, das mehrere Bauteile

parallel belasten und überwachen kann.

Messablauf (Constant Voltage Stress, CVS):

Anlegen einer konstanten, hohen Spannung (unterhalb der sofortigen

Durchbruchspannung) an das Gate.[1]

Kontinuierliche Überwachung des Leckstroms durch das Dielektrikum.

Aufzeichnung der Zeit bis zum Durchbruch (t_bd), die durch einen plötzlichen Anstieg des

Leckstroms definiert ist.

Wiederholung des Tests bei verschiedenen Spannungen und/oder Temperaturen an

verschiedenen Bauteilgruppen.

Datenanalyse:

Erstellung einer Weibull-Verteilung der Zeit-bis-zum-Ausfall-Daten für jede

Stressbedingung.
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Extrapolation der Daten auf niedrigere Betriebsspannungen unter Verwendung eines

geeigneten Lebensdauermodells (z. B. E-Modell oder 1/E-Modell), um die Lebensdauer

des Dielektrikums unter normalen Betriebsbedingungen vorherzusagen.

Datenpräsentation
Die aus den experimentellen Protokollen gewonnenen quantitativen Daten werden zur

einfachen Vergleichbarkeit und Analyse in strukturierten Tabellen zusammengefasst.

Tabelle 1: Zusammenfassung der C-V-Charakterisierung

Parameter Symbol
Typischer Wert (für
~2 nm SiO₂)

Einheit

Effektive Oxiddicke EOT 1.8 - 2.2 nm

Oxidkapazität C_ox 1.5 - 1.9 µF/cm²

Flachbandspannung V_fb -0.8 - -1.0 V

Dichte der

Grenzflächenzustände
D_it 1x10¹⁰ - 5x10¹¹ cm⁻²eV⁻¹

Tabelle 2: Zusammenfassung der I-V- und TDDB-Charakterisierung
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Parameter Symbol
Typischer Wert (für
~2 nm SiO₂)

Einheit

Leckstromdichte bei

1V
J_g 1x10⁻³ - 1x10⁻¹ A/cm²

Durchbruchspannung V_bd 3.0 - 4.0 V

Durchbruchsfeldstärke E_bd 15 - 20 MV/cm

Ladung bis zum

Durchbruch
Q_bd 1 - 10 C/cm²

Charakteristische

Lebensdauer (63%)

bei hohem Stress

t₆₃ 10³ - 10⁵ s

Weibull-Steigung β 1.5 - 2.5 -

Visualisierung von Arbeitsabläufen und logischen
Beziehungen
Diagramme sind unerlässlich, um komplexe Arbeitsabläufe und Entscheidungsprozesse zu

visualisieren.
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Probenvorbereitung

C-V Messung I-V Messung TDDB Messung

MOS-Teststruktur

C-V Sweep
(Akkumulation -> Inversion) Spannungsrampe bis zum Durchbruch Konstante Spannungsbelastung

Analyse:
EOT, Vfb, Dit

Analyse:
Leckstrom, Vbd

Analyse:
Weibull-Verteilung, Lebensdauermodell

Click to download full resolution via product page

Abbildung 1: Experimenteller Arbeitsablauf für die Charakterisierung von Gate-Dielektrika.
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Definition der Zuverlässigkeitsanforderungen

Datensammlung (Evidenz):
C-V, I-V, TDDB Messungen

Parameter-Extraktion:
EOT, Vbd, Leckstrom, t_bd

Auswahl des Ausfallmodells
(z.B. E-Modell für TDDB)

Lebensdauer-Extrapolation
auf Betriebsbedingungen

Risikobewertung:
Vergleich mit Anforderungen

Bestanden:
Freigabe des Prozesses/Designs

< Grenzwert

Nicht bestanden:
Ursachenanalyse

>= Grenzwert

Feedback-Schleife:
Prozess-/Design-Optimierung

Click to download full resolution via product page

Abbildung 2: Logischer Fluss für die evidenzbasierte Bewertung der Zuverlässigkeit.
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Schlussfolgerung
Ein strukturierter, evidenzbasierter Rahmen für die Bewertung der Zuverlässigkeit von Gate-

Dielektrika ist für die Entwicklung moderner Halbleitertechnologien von entscheidender

Bedeutung. Durch die konsequente Anwendung standardisierter experimenteller Protokolle, die

sorgfältige Sammlung und Analyse quantitativer Daten und die Verwendung validierter

Ausfallmodelle können fundierte Entscheidungen über die Prozessqualifizierung und die

Designrobustheit getroffen werden. Dieser Ansatz ermöglicht nicht nur die Vorhersage der

Produktlebensdauer, sondern schafft auch eine Wissensbasis für kontinuierliche

Verbesserungen und die Entwicklung zukünftiger, noch zuverlässigerer mikroelektronischer

Bauelemente.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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